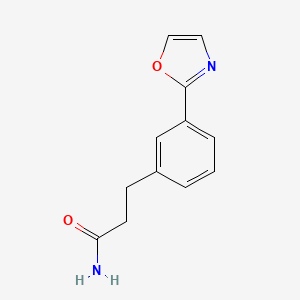
Ethyl-4-Amino-2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-carboxylat
Übersicht
Beschreibung
“Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate” is a chemical compound that falls under the category of 2-aminothiazole derivatives . These derivatives have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They are a part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Wissenschaftliche Forschungsanwendungen
Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „Ethyl-4-Amino-2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-carboxylat“, mit Schwerpunkt auf einzigartigen Anwendungen:
Anwendungsgebiete zur Entzündungshemmung
Diese Verbindung wurde auf ihre potenziellen entzündungshemmenden Wirkungen untersucht. Zum Beispiel untersuchte eine in Springer veröffentlichte Studie ihre Wirksamkeit bei Carrageenan-induzierter Pleuritis, einem Entzündungsmodell .
Anwendungsgebiete zur Schmerzstillung
Ein weiteres Forschungsgebiet betrifft die analgetischen Eigenschaften, insbesondere bei Modellen der Essigsäure-induzierten Nozizeption, wie von Koster et al. beschrieben. (1959) .
Pharmazeutische Zusammensetzungen
Die Verbindung wurde in der Patentliteratur erwähnt, z. B. in WO2021226707, in der neue Salzformen der Verbindung und ihre pharmazeutischen Zusammensetzungen diskutiert werden .
Synthese und Charakterisierung
Es wird auch in den Synthese- und Charakterisierungsprozessen innerhalb der Pharmakologie verwendet. Zum Beispiel wurde die LC–MS-Analyse, die an einem Agilent 1200-Instrument mit einem Agilent 6310-Ionenfallen-LC–MS-Detektor durchgeführt wurde, berichtet .
Chemische Synthese und Beschaffung
Unternehmen wie ChemScene stellen diese Verbindung für die kundenspezifische Synthese, Beschaffung und Beschaffung in großen Mengen bereit, was auf ihre Nützlichkeit in verschiedenen Anwendungen der chemischen Synthese hinweist .
Kontrollierte Umgebungen & Reinräume
Die Verbindung ist auch relevant für Anwendungen im Zusammenhang mit Life-Science-Chromatographie, Massenspektrometrie, analytischer Chemie, Biopharma-Produktionssicherheit, kontrollierten Umgebungen und Reinräumen .
Für weitere detaillierte Informationen oder spezifische Studien zu jeder Anwendung können zusätzliche Recherchen oder der Zugriff auf spezialisierte Datenbanken erforderlich sein.
Springer - Anti-inflammatory effect of a new piperazine derivative Springer - Synthesis of imatinib: a convergent approach revisited ChemScene - Ethyl 4-amino-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate VWR - Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate WIPO - WO2021226707
Zukünftige Richtungen
The future directions for “Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate” and similar compounds could involve further exploration of their potential as anticancer agents . The development of additional kinase inhibitors as therapeutic agents is a current focus in medicinal chemistry . The information from these studies will be useful for future innovation .
Wirkmechanismus
Thiazole derivatives
are known for their diverse biological activities. They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific effects depend on the exact structure and functional groups present in the compound.
Piperazine rings
are often found in compounds with neurological activity. They are present in many drugs that act on the central nervous system, including antipsychotics and antidepressants . The presence of a piperazine ring can influence how a drug interacts with its target, as well as its pharmacokinetic properties.
Biochemische Analyse
Biochemical Properties
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission .
Additionally, Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate interacts with various kinases, including protein kinase C. This interaction modulates the phosphorylation of target proteins, affecting cellular signaling pathways. The compound also binds to DNA, intercalating between base pairs, which can inhibit DNA replication and transcription .
Cellular Effects
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate exerts several effects on different cell types and cellular processes. In neuronal cells, the compound enhances synaptic transmission by inhibiting acetylcholinesterase, leading to improved cognitive function. In cancer cells, it induces apoptosis by intercalating with DNA and disrupting the cell cycle .
The compound also affects cell signaling pathways, particularly those involving protein kinase C. By modulating the phosphorylation of key proteins, Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate influences gene expression and cellular metabolism. This can lead to altered cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This inhibition increases acetylcholine levels, enhancing cholinergic signaling .
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate also interacts with protein kinase C, binding to its regulatory domain and modulating its activity. This affects the phosphorylation of downstream targets, leading to changes in gene expression and cellular function. Additionally, the compound intercalates with DNA, disrupting the replication and transcription processes, which can induce cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate change over time. The compound is relatively stable under physiological conditions, maintaining its activity for extended periods. It can undergo degradation in the presence of strong acids or bases .
Long-term studies have shown that Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can have sustained effects on cellular function. In neuronal cells, prolonged exposure leads to enhanced cognitive function due to sustained inhibition of acetylcholinesterase. In cancer cells, long-term treatment induces apoptosis and inhibits cell proliferation .
Dosage Effects in Animal Models
The effects of Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound enhances cognitive function by inhibiting acetylcholinesterase. At higher doses, it can induce toxicity, leading to adverse effects such as nausea, vomiting, and muscle weakness .
In cancer models, Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate exhibits dose-dependent antitumor activity. Low doses inhibit cell proliferation, while higher doses induce apoptosis and reduce tumor size. Excessive doses can lead to systemic toxicity, affecting vital organs such as the liver and kidneys .
Metabolic Pathways
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is metabolized through several pathways in the body. The primary route of metabolism involves hepatic enzymes, including cytochrome P450 isoforms. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites .
The compound also undergoes conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion. The metabolites of Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate are primarily excreted through the urine .
Transport and Distribution
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion, facilitated by its lipophilic nature. It also interacts with specific transporters, such as organic cation transporters, which facilitate its uptake into cells .
Once inside the cells, Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can accumulate in specific organelles, such as the nucleus and mitochondria. This localization is influenced by its binding interactions with DNA and proteins .
Subcellular Localization
The subcellular localization of Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and modulates gene expression. It can also be found in the cytoplasm, where it interacts with enzymes and proteins involved in cellular signaling .
Post-translational modifications, such as phosphorylation and acetylation, can influence the subcellular localization of Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate. These modifications can direct the compound to specific compartments or organelles, enhancing its activity and function .
Eigenschaften
IUPAC Name |
ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-3-17-10(16)8-9(12)13-11(18-8)15-6-4-14(2)5-7-15/h3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOHCHWNNSVFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



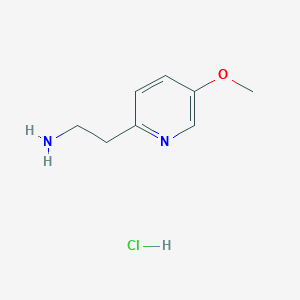

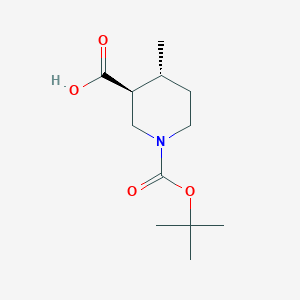
![6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1405417.png)



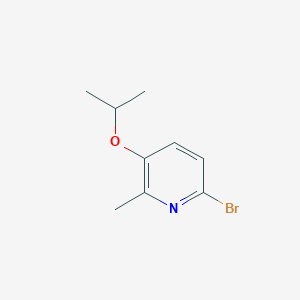

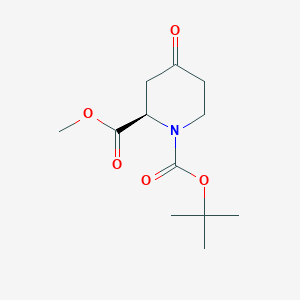
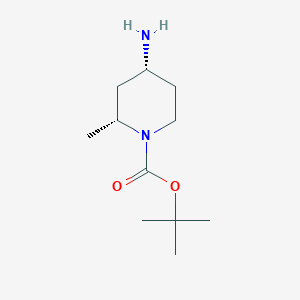
![Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid](/img/structure/B1405429.png)
